Dexrazoxane hydrochloride

Overview

Description

Dexrazoxane Hydrochloride is the hydrochloride salt of a bisdioxopiperazine with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities .

Synthesis Analysis

The synthesis of Dexrazoxane Hydrochloride involves the creation of novel analogues of dexrazoxane for protection against anthracycline cardiotoxicity .

Molecular Structure Analysis

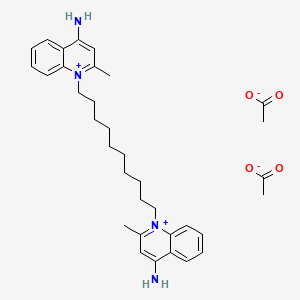

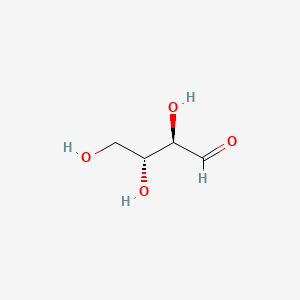

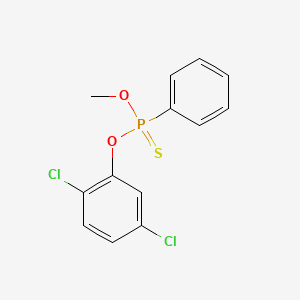

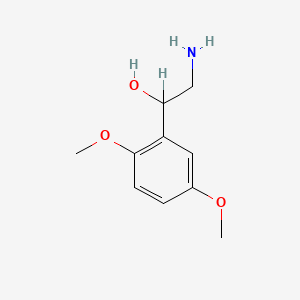

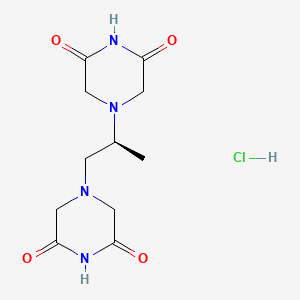

Dexrazoxane Hydrochloride has a molecular formula of C11H17ClN4O4 and a molecular weight of 304.73 g/mol . The structural analysis of dexrazoxane was done by exploring formations of tautomeric conformations and investigating the corresponding effects .

Chemical Reactions Analysis

Dexrazoxane is used in the management and treatment of anthracycline-induced cardiotoxicity and extravasation injuries . It is known to potentiate cytotoxic effects via different mechanisms, which include intercalating into nuclear DNA, the creation of reactive oxygen species, and inducing apoptosis or cell death .

Physical And Chemical Properties Analysis

Dexrazoxane Hydrochloride has a molecular formula of C11H17ClN4O4 and a molecular weight of 304.73 g/mol . It also has a specific IUPAC Name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .

Scientific Research Applications

Reducing Anthracycline-Induced Cardiotoxicity

Dexrazoxane hydrochloride is highly effective in reducing anthracycline-induced cardiotoxicity . It is a prodrug that is hydrolyzed to an iron chelating EDTA-type structure, and it is also a strong inhibitor of topoisomerase II . The anthracycline doxorubicin is able to be reductively activated to produce damaging reactive oxygen species and iron-dependent cellular damage . Dexrazoxane reduces doxorubicin cardiotoxicity by binding free or loosely bound iron, thus preventing site-specific oxidative stress on cardiac tissue .

Treatment of Extravasation Injury

Dexrazoxane hydrochloride is used clinically for the treatment of extravasation injury . Extravasation injury refers to the damage caused when chemotherapy drugs leak from the vein into the surrounding tissue. Dexrazoxane has shown outstanding efficacy as the only tissue protectant against accidental extravasations from anthracycline chemotherapy .

Cardioprotection in Preexisting Cardiomyopathy

Dexrazoxane has been used off-label as a cardioprotectant in adult patients with preexisting cardiomyopathy, undergoing anthracycline chemotherapy . It has allowed successful delivery of anthracycline-based chemotherapy without cardiac decompensation .

Inhibition of Topoisomerase II

Dexrazoxane is a strong inhibitor of topoisomerase II . Topoisomerase II is an enzyme that helps in the winding and unwinding of DNA during replication and transcription. Inhibition of this enzyme can lead to DNA damage and cell death, making dexrazoxane a potential anticancer agent .

Iron Chelation

Dexrazoxane is a prodrug that is hydrolyzed to an iron chelating EDTA-type structure . This property allows it to bind free or loosely bound iron, which can be beneficial in conditions where iron overload is a concern .

Potential Use in Neurodegenerative Conditions

Emerging data provide a rationale for the potential clinical use of dexrazoxane in specific neurodegenerative conditions such as Alzheimer’s or Parkinson’s disease . However, more research is needed in this area to confirm these potential benefits.

Mechanism of Action

Target of Action

Dexrazoxane hydrochloride primarily targets Topoisomerase II (Top II) . Top II is an enzyme that plays a crucial role in DNA replication and transcription, chromosome segregation, and cell cycle progression .

Mode of Action

Dexrazoxane is a strong catalytic inhibitor of Topoisomerase II . It is also a cyclic derivative of EDTA that readily penetrates cell membranes . It is believed to inhibit the formation of a toxic iron-anthracycline complex , thus preventing site-specific oxidative stress on cardiac tissue .

Biochemical Pathways

Dexrazoxane exerts its cardioprotective effects by interfering with iron-mediated free radical generation, which is thought to be responsible for anthracycline-induced cardiotoxicity . It also protects against doxorubicin-induced depolarization of the myocyte mitochondrial membrane .

Pharmacokinetics

Dexrazoxane is a prodrug that is hydrolyzed to an iron chelating EDTA-type structure . It is water-soluble and can be administered intravenously . .

Result of Action

The primary result of Dexrazoxane’s action is the reduction of cardiomyopathy associated with doxorubicin administration in patients with metastatic breast cancer . It provides effective primary cardioprotection against anthracycline-induced cardiotoxicity without reducing anthracycline activity .

Action Environment

The efficacy and stability of Dexrazoxane can be influenced by various environmental factors. For instance, the IV administration of Dexrazoxane is in acidic condition with HCl adjusting the pH . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFMNMPSIYHKDN-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164152 | |

| Record name | Dexrazoxane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dexrazoxane hydrochloride | |

CAS RN |

149003-01-0, 1263283-43-7 | |

| Record name | Cardioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149003-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexrazoxane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149003010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexrazoxane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexrazoxane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXRAZOXANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5346058Q7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.